Aprepitant-M3 Metabolite

Descripción general

Descripción

Aprepitant-M3 Metabolite is a pharmacologically active metabolite of Aprepitant, a neurokinin-1 (NK-1) receptor antagonist used clinically to prevent chemotherapy-induced nausea and vomiting (CINV). The metabolite is generated via cytochrome P450 (CYP)-mediated oxidation, primarily through CYP3A4, and contributes to the overall therapeutic profile of the parent drug . While Aprepitant itself exhibits high affinity for the NK-1 receptor, the M3 metabolite retains partial activity, though its exact pharmacokinetic (PK) and pharmacodynamic (PD) contributions remain understudied. Analytical standards for Aprepitant-M3 are critical in drug metabolism studies, particularly for quantifying exposure levels and assessing safety profiles during preclinical and clinical trials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Aprepitant-M3 Metabolite involves several synthetic steps, starting from the parent compound, AprepitantSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yield and purity .

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistency and efficiency. Quality control measures, such as high-performance liquid chromatography and mass spectrometry, are employed to monitor the purity and potency of the final product .

Análisis De Reacciones Químicas

Types of Reactions: Aprepitant-M3 Metabolite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, which may alter its pharmacological activity.

Reduction: Reduction reactions can convert the metabolite into more reduced forms, potentially affecting its interaction with biological targets.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, ethanol, dichloromethane.

Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct pharmacological properties .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Aprepitant-M3 Metabolite has several notable applications across various fields:

Analytical Chemistry

- Reference Standard : It is used as a reference standard in analytical chemistry for developing and validating analytical methods, ensuring accurate measurement of drug concentrations in biological samples.

Pharmacology

- Interaction with NK1 Receptors : The metabolite has been extensively studied for its interaction with NK1 receptors, influencing various cellular processes such as signaling pathways and gene expression. This interaction is critical for modulating the emetic response during chemotherapy.

Clinical Medicine

- Chemotherapy-Induced Nausea and Vomiting (CINV) : this compound is investigated for its role in treating CINV. Meta-analyses have demonstrated that aprepitant-containing regimens significantly improve complete response rates in patients undergoing chemotherapy . The compound's ability to traverse the blood-brain barrier enhances its effectiveness in central nervous system applications.

Drug Development

- New Antiemetic Formulations : In the pharmaceutical industry, this compound is explored for developing new antiemetic drugs that may offer improved efficacy or reduced side effects compared to existing therapies.

Case Studies and Clinical Findings

Several studies highlight the effectiveness of Aprepitant and its metabolites in clinical settings:

- Efficacy of Triple Therapy : A systematic review of randomized controlled trials indicated that regimens including aprepitant significantly reduced the incidence of CINV compared to control groups receiving standard treatments . This supports the use of this compound as part of effective treatment strategies.

- Safety Profile : The safety profile of aprepitant-containing therapies has been documented, showing no significant increase in adverse events compared to standard treatments. However, some side effects like fatigue were noted more frequently in treated groups .

Biochemical Properties

The biochemical properties of this compound are essential for understanding its mechanism of action:

- Metabolic Pathways : The primary metabolic pathway involves CYP3A4-mediated N-dealkylation, leading to the formation of several metabolites with varying degrees of pharmacological activity .

- Pharmacokinetics : Studies suggest that Aprepitant exhibits considerable interindividual variability in pharmacokinetics, which may influence therapeutic outcomes in different patient populations.

Mecanismo De Acción

Aprepitant-M3 Metabolite exerts its effects by binding to the neurokinin 1 receptor, thereby inhibiting the binding of substance P, a neuropeptide involved in the emetic response. This inhibition prevents the activation of the receptor, reducing the occurrence of nausea and vomiting. The compound’s high affinity for the neurokinin 1 receptor and its ability to cross the blood-brain barrier contribute to its effectiveness .

Comparación Con Compuestos Similares

Comparative Analysis with Similar Metabolites

Structural and Functional Comparisons

Aprepitant-M3 is structurally distinct from its parent compound due to oxidative modifications. Comparative studies with metabolites of other NK-1 antagonists, such as Fosaprepitant (a prodrug of Aprepitant) and Rolapitant, highlight variations in metabolic stability and receptor binding (Table 1). For instance:

- Aprepitant-M3 : Retains ~30% NK-1 receptor affinity compared to Aprepitant, with reduced plasma half-life (t½ ≈ 8–12 hours vs. Aprepitant’s 9–13 hours) .

- Fosaprepitant Metabolites : Rapidly convert to Aprepitant in vivo, bypassing significant secondary metabolite formation.

- Rolapitant Metabolites : Exhibit prolonged t½ (>180 hours) due to slower hepatic clearance, emphasizing the role of metabolic pathways in PK variability .

Table 1. Key Parameters of Aprepitant-M3 and Comparable Metabolites

Analytical and Technological Considerations

High-resolution mass spectrometry (HR-MS) is pivotal in differentiating Aprepitant-M3 from structurally analogous metabolites. Techniques such as data-independent acquisition (DIA) enable precise identification of low-abundance metabolites, reducing false positives common in traditional LC-MS workflows . For example, HR-MS distinguishes Aprepitant-M3 from Fosaprepitant-derived metabolites by resolving mass shifts as small as 0.001 Da, ensuring specificity in complex biological matrices .

Actividad Biológica

Aprepitant-M3 metabolite, a significant derivative of the neurokinin-1 (NK-1) receptor antagonist aprepitant, has garnered attention due to its biological activity and implications in therapeutic contexts, particularly in oncology. This article delves into the biological activity of Aprepitant-M3, exploring its mechanisms, pharmacological effects, and clinical significance.

Overview of Aprepitant and Its Metabolite

Aprepitant is primarily used to prevent chemotherapy-induced nausea and vomiting (CINV). It works by antagonizing the NK-1 receptor, which is activated by substance P, a neuropeptide involved in the emetic response. The M3 metabolite retains some pharmacological activity, contributing to the overall efficacy of aprepitant in clinical settings.

Chemical Structure and Properties:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Aprepitant | C23H21F7N4O3 | Parent compound; potent NK-1 receptor antagonist |

| This compound | C20H16F7NO3 | Active metabolite; retains NK-1 receptor antagonism |

The primary action of this compound involves:

- NK-1 Receptor Antagonism: By inhibiting substance P from binding to NK-1 receptors, Aprepitant-M3 reduces the likelihood of vomiting, especially in patients undergoing chemotherapy. This mechanism is critical in managing acute and delayed nausea associated with highly emetogenic chemotherapy regimens .

- Influence on Cytokines and Growth Factors: Emerging studies suggest that Aprepitant may exhibit antiproliferative effects. It has been proposed that it could enhance the efficacy of chemotherapeutic agents by modulating inflammatory cytokines and growth factors involved in tumor progression .

Pharmacokinetics

Aprepitant-M3 is formed through hepatic metabolism predominantly via the cytochrome P450 enzyme CYP3A4. This metabolic pathway results in several metabolites with varying degrees of activity:

- Absorption: The bioavailability of aprepitant is approximately 60-65%, with peak plasma concentrations reached within 4 hours post-administration .

- Metabolism: The M3 metabolite is one of several identified metabolites formed through N-dealkylation and O-dealkylation processes. While many metabolites are weakly active, Aprepitant-M3 exhibits a degree of pharmacological activity that contributes to its clinical effects .

- Elimination: Approximately 50% of aprepitant metabolites are excreted via urine and feces, highlighting its systemic clearance mechanisms .

Case Studies

-

Chemotherapy-Induced Nausea and Vomiting:

- In clinical trials involving patients receiving cisplatin-based chemotherapy, the addition of Aprepitant or its metabolites significantly reduced both acute and delayed nausea compared to placebo controls. This effect was particularly noted in patients who had previously experienced severe nausea during chemotherapy cycles .

-

Antitumor Activity:

- Preliminary studies have suggested that combining Aprepitant with traditional chemotherapeutics may enhance antitumor efficacy by mitigating side effects such as nausea while potentially exerting direct antiproliferative effects on tumor cells. For instance, a study indicated improved outcomes in patients treated for advanced non-small cell lung cancer when Aprepitant was included in their regimen .

Drug Interactions

This compound's interaction with other drugs is primarily mediated through the CYP3A4 enzyme system:

- Inhibitory Effects: As a moderate inhibitor of CYP3A4, aprepitant can increase plasma concentrations of co-administered drugs that are substrates of this enzyme (e.g., benzodiazepines, warfarin). This necessitates careful monitoring and potential dose adjustments when used concurrently with these medications .

- Clinical Recommendations: Healthcare providers should be aware of these interactions to optimize therapeutic regimens and minimize adverse effects associated with polypharmacy in cancer treatment settings.

Q & A

Basic Research Questions

Q. What experimental approaches are recommended for identifying and quantifying Aprepitant-M3 in biological matrices?

- Methodology : Use liquid chromatography-mass spectrometry (LC-MS) with optimized ionization parameters (e.g., ESI in positive/negative mode) to detect the metabolite. Sample preparation should include protein precipitation or solid-phase extraction to reduce matrix interference. For quantification, employ stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for ion suppression/enhancement .

- Data Processing : Apply nonlinear peak alignment tools (e.g., XCMS) to account for retention time shifts and ensure accurate peak integration . Normalize data using QC samples injected at regular intervals to monitor instrumental drift .

Q. How can researchers validate the specificity and sensitivity of assays for Aprepitant-M3 in pharmacokinetic studies?

- Validation Protocol :

- Perform calibration curves using spiked matrix samples (e.g., plasma, urine) across the expected concentration range.

- Assess intra- and inter-day precision (CV ≤15%) and accuracy (85–115% recovery) using triplicate QC samples at low, medium, and high concentrations.

- Test cross-reactivity with structurally similar metabolites (e.g., parent drug Aprepitant) via chromatographic separation or MS/MS fragmentation .

Q. What is the role of Aprepitant-M3 in pharmacokinetic modeling, and how should its metabolic clearance be characterized?

- Kinetic Profiling : Use compartmental modeling to estimate elimination half-life (t½) and volume of distribution (Vd) from serial plasma samples. Incorporate enzyme kinetics (e.g., CYP3A4 activity) to predict metabolic conversion rates from Aprepitant to M3 .

- Statistical Reporting : Disclose intersubject variability using coefficient of variation (CV) and apply non-compartmental analysis (NCA) for AUC calculations .

Advanced Research Questions

Q. How can contradictory findings in inter-laboratory studies of Aprepitant-M3 pharmacokinetics be systematically resolved?

- Root-Cause Analysis :

- Compare pre-analytical variables (e.g., anticoagulants in sample collection, storage temperature) across studies .

- Audit instrument calibration protocols (e.g., mass accuracy thresholds ±5 ppm for HRMS) and data normalization methods .

Q. What strategies are effective for integrating Aprepitant-M3 metabolomic data with transcriptomic or proteomic datasets in multi-omics studies?

- Workflow Design :

- Use dimensionality reduction (e.g., PCA, PLS-DA) to identify covarying metabolites and genes.

- Apply pathway enrichment tools (e.g., KEGG, Reactome) to map M3’s metabolic interactions to upstream regulatory networks .

Q. How can in silico models improve the prediction of Aprepitant-M3’s metabolic fate in diverse populations?

- Computational Tools :

- Train machine learning models on existing pharmacokinetic data to predict M3 clearance in populations with CYP3A4 polymorphisms.

- Validate predictions using physiologically based pharmacokinetic (PBPK) simulations .

Q. How should researchers design experiments to investigate Aprepitant-M3’s interaction with drug transporters (e.g., P-gp) in vitro?

- Assay Design :

- Use transfected cell lines (e.g., MDCK-MDR1) to measure bidirectional transport (apical-to-basal vs. basal-to-apical).

- Inhibit background activity with verapamil (P-gp inhibitor) and normalize results to protein content .

Q. Data Management and Sharing

Q. What metadata is critical to include when depositing Aprepitant-M3 datasets in public repositories?

- Essential Metadata :

- Sample collection details (matrix, anticoagulant, storage conditions).

- Instrument parameters (LC gradient, MS ionization mode).

- Statistical processing steps (normalization, missing value imputation) .

Q. How can researchers leverage the Metabolomics Workbench to compare Aprepitant-M3 data across studies?

Propiedades

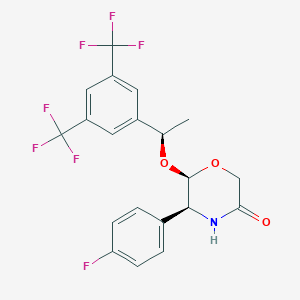

IUPAC Name |

(5S,6R)-6-[(1R)-1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)morpholin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16F7NO3/c1-10(12-6-13(19(22,23)24)8-14(7-12)20(25,26)27)31-18-17(28-16(29)9-30-18)11-2-4-15(21)5-3-11/h2-8,10,17-18H,9H2,1H3,(H,28,29)/t10-,17+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UISOBKKSNVFVOF-KTTLUUMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OC2C(NC(=O)CO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)O[C@@H]2[C@@H](NC(=O)CO2)C3=CC=C(C=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16F7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50433021 | |

| Record name | Aprepitant-M3 Metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

419574-04-2 | |

| Record name | (5S,6R)-6-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3-morpholinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=419574-04-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-((1R)-1-(3,5-Bis(trifluoromethyl)phenyl)ethoxy)-5-(4-fluorophenyl)3-morpholinone, (5S,6R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0419574042 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aprepitant-M3 Metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50433021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-((1R)-1-(3,5-BIS(TRIFLUOROMETHYL)PHENYL)ETHOXY)-5-(4-FLUOROPHENYL)3-MORPHOLINONE, (5S,6R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L9KBR6F84D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.